2-Hydroxy-5-nitropyrimidine

説明

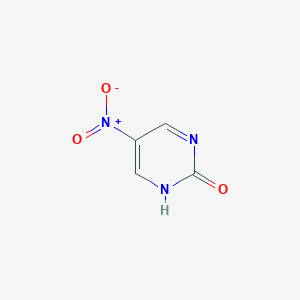

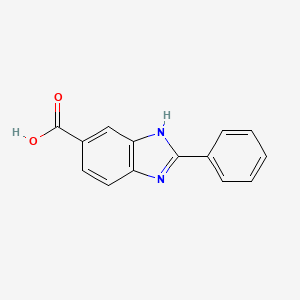

2-Hydroxy-5-nitropyrimidine (2H5NP) is a heterocyclic compound belonging to the class of pyrimidines, which are nitrogen-containing five-membered rings. It is a versatile compound that has been used in a number of scientific research applications, including as a reagent in organic synthesis and as a starting material for the synthesis of various organic compounds. It is also used in the laboratory as a model compound for studying biochemical and physiological effects. The purpose of

科学的研究の応用

Synthesis and Reactivity

- Synthesis and Reactivity in Pharmaceutical Research : 2-Hydroxy-5-nitropyrimidine is an intermediate in the synthesis of nitropyrimidines used as inactivators of the DNA repairing protein MGMT, which is significant in pharmaceutical research (Lopez et al., 2009).

Surface-Enhanced Raman Scattering (SERS)

- Adsorption Studies : The compound's adsorption on silver substrates has been explored using surface-enhanced Raman scattering, providing insights into molecular interactions and binding mechanisms, crucial for material science and surface chemistry (Muniz-Miranda, 2002).

Electronic Spectroscopy

- Basicity Studies in Spectroscopy : 2-Hydroxy-5-nitropyrimidine's electronic spectral characteristics change based on its protonation, which is useful in understanding molecular behavior in different environments, a fundamental aspect in spectroscopy and analytical chemistry (Vu et al., 2021).

Catalytic Applications

- Catalysis and Organic Synthesis : It serves as a directing group in the palladium-catalyzed C–H acetoxylation strategy for synthesizing 2-aminophenol derivatives, demonstrating its role in facilitating specific organic transformations (Zhao et al., 2019).

Corrosion Inhibition

- Corrosion Inhibition Research : The nitro and hydroxyl groups in derivatives of 5-nitropyrimidine influence their corrosion inhibition efficiency, a key finding in the field of materials science and corrosion engineering (Verma et al., 2018).

Antibacterial and Antioxidant Properties

- Biomedical Applications : Derivatives of 5-nitropyrimidine exhibit significant antibacterial and antioxidant activities, highlighting their potential in developing new therapeutic agents (Sura et al., 2013).

Chemical Synthesis and Drug Development

- Drug Development and Synthetic Methodology : Its derivatives have been used in the efficient synthesis of complex molecules like olomoucine, underlining its utility in drug development and chemical synthesis (Hammarström et al., 2002).

Molecular Structure and Reactivity

- Molecular Structure Analysis : The study of its reactions with various nucleophiles aids in understanding the molecular structure and reactivity of pyrimidine derivatives, important for chemical synthesis and molecular design (Gorbunov et al., 2013).

Transformation and Ring-Closure Reactions

- Chemical Transformations : 2-Hydroxy-5-nitropyrimidine's derivatives undergo various ring transformations, providing insights into novel chemical pathways and synthetic strategies (Kråkström et al., 2020).

Molecular Electronics

- Molecular and Supramolecular Structures : The study of its derivatives' structures and intermolecular interactions contributes to the understanding of molecular electronics and material science (Quesada et al., 2004).

Mechanistic Studies in Organic Chemistry

- Reaction Mechanisms : Understanding its reactions with sodium alkoxides helps in elucidating mechanisms in organic chemistry, useful for synthetic chemists (Susvilo et al., 2006).

Biophysics and Medical Imaging

- Magnetic Resonance Imaging (MRI) : Nitroxide radicals derived from pyrimidine compounds are used as contrast agents in MRI and to study the intracellular redox status of tumors, illustrating its application in biophysics and medical imaging (Hyodo et al., 2006).

Electron Spin Resonance (ESR) Studies

- ESR Investigations : Its derivatives are studied using electron spin resonance, providing valuable information for inorganic chemistry and material science (Atria et al., 2002).

作用機序

Target of Action

Nitropyrimidines, a class of compounds to which 2-hydroxy-5-nitropyrimidine belongs, are known to interact with various biological targets

Mode of Action

Nitropyrimidines are known to undergo various reactions, including nucleophilic transformations . The nitro group in the pyrimidine ring can participate in electrophilic aromatic substitution reactions . More specific information about the interaction of 2-Hydroxy-5-nitropyrimidine with its targets is currently unavailable.

Biochemical Pathways

Nitropyrimidines can undergo various transformations, leading to the formation of different derivatives . These transformations can potentially affect various biochemical pathways, but specific details are currently lacking.

Result of Action

As a nitropyrimidine, it may participate in various chemical reactions and transformations, potentially leading to various biological effects . .

特性

IUPAC Name |

5-nitro-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O3/c8-4-5-1-3(2-6-4)7(9)10/h1-2H,(H,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNNRVSOVVLYQBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=O)N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40326473 | |

| Record name | 2-Hydroxy-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-5-nitropyrimidine | |

CAS RN |

3264-10-6 | |

| Record name | 3264-10-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxy-5-nitropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40326473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1348228.png)

![6-Phenylbenzo[4,5]imidazo[1,2-c]quinazoline](/img/structure/B1348232.png)

![4,8-Dibromobenzo[1,2-c:4,5-c']difuran-1,3,5,7-tetraone](/img/structure/B1348238.png)